molecular formula C25H28N2O4S B12484706 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide

Cat. No.: B12484706
M. Wt: 452.6 g/mol
InChI Key: KYNUECJMXXQSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound with a molecular formula of C24H26N2O4S This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a phenylbutan-2-yl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxybenzenesulfonyl chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of N-(4-methoxyphenyl)sulfonyl glycinamide: The 4-methoxybenzenesulfonyl chloride is then reacted with glycinamide in the presence of a base such as triethylamine.

    Coupling with phenylbutan-2-ylamine: The final step involves coupling the N-(4-methoxyphenyl)sulfonyl glycinamide with phenylbutan-2-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting enzymes: The sulfonyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Modulating signaling pathways: The compound can affect signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway.

    Binding to receptors: The phenyl groups can interact with cell surface receptors, modulating cellular responses.

Comparison with Similar Compounds

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide can be compared with other similar compounds, such as:

    N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide: Similar structure but with a methyl group instead of a phenyl group.

    N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide: Lacks the phenylbutan-2-yl group, resulting in different chemical properties and biological activities.

The uniqueness of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C25H28N2O4S/c1-20(13-14-21-9-5-3-6-10-21)26-25(28)19-27(22-11-7-4-8-12-22)32(29,30)24-17-15-23(31-2)16-18-24/h3-12,15-18,20H,13-14,19H2,1-2H3,(H,26,28)

InChI Key

KYNUECJMXXQSED-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.